![molecular formula C13H12N6O3 B2795811 3-(((6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)pyridine 1-oxide CAS No. 2034326-06-0](/img/structure/B2795811.png)
3-(((6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)pyridine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(((6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)pyridine 1-oxide is a useful research compound. Its molecular formula is C13H12N6O3 and its molecular weight is 300.278. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(((6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)pyridine 1-oxide, and how do reaction conditions impact yield?
- Methodology : Oxidative cyclization of hydrazine intermediates using green oxidants like sodium hypochlorite in ethanol at room temperature (3 h) yields ~73% for analogous triazolopyridazines . Alternative routes may involve Pd-catalyzed cross-coupling for functionalization, though solvent choice (DMF/DMSO) and temperature control are critical for minimizing side reactions .
- Key Considerations : Optimize oxidant stoichiometry (e.g., NaOCl vs. DDQ) to balance efficiency and environmental impact . Monitor reaction progress via TLC or HPLC to isolate intermediates.
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Techniques :
- X-ray crystallography resolves regiochemistry of triazolopyridazine cores (e.g., CCDC 1876881 for similar derivatives) .
- NMR (1H/13C): Methoxy protons (~δ 3.9 ppm) and pyridine N-oxide signals (~δ 8.5-9.0 ppm) confirm substituent positions .
- HRMS validates molecular formula (e.g., C₁₆H₁₄N₆O₂ for the parent compound).
Q. What are the primary biological targets or activities reported for triazolopyridazine derivatives?
- Findings : Analogues exhibit affinity for kinases, GPCRs, or antimicrobial targets. For example, benzimidazole-linked derivatives show antiproliferative activity via tubulin inhibition .
- Screening : Use fluorescence polarization assays or SPR to assess binding kinetics. Prioritize analogues with substituents enhancing solubility (e.g., methoxy groups) .
Advanced Research Questions
Q. How can conflicting data on the pharmacological efficacy of structurally similar compounds be resolved?
- Case Study : Compare bioactivity of 3-(6-methoxy-triazolopyridazin-3-yl)propanamide derivatives with varying substituents (e.g., benzimidazole vs. pyridine). Contradictions in IC₅₀ values may arise from assay conditions (e.g., serum protein interference) .
- Resolution :
- Standardize assays (e.g., ATP concentration in kinase studies).
- Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .
Q. What strategies improve the metabolic stability of this compound in preclinical studies?
- Approaches :
- Prodrug modification : Mask the N-oxide group with acetyl or PEGylated moieties to reduce Phase I oxidation .
- CYP inhibition assays : Identify metabolic hotspots using liver microsomes + LC-MS/MS. Methoxy groups generally enhance stability vs. chloro substituents .
Q. How do computational methods aid in optimizing the compound’s binding to a target protein?
- Workflow :
- Docking : Use AutoDock Vina with PDB structures (e.g., 7E7) to predict binding poses .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein interactions (e.g., hydrogen bonds with kinase hinge regions) .
- Validation : Synthesize top-scoring analogues and test via SPR or enzymatic assays .
Propiedades
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1-oxidopyridin-1-ium-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O3/c1-22-12-5-4-10-15-16-11(19(10)17-12)7-14-13(20)9-3-2-6-18(21)8-9/h2-6,8H,7H2,1H3,(H,14,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKQRSGBSPIRAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)C3=C[N+](=CC=C3)[O-])C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.